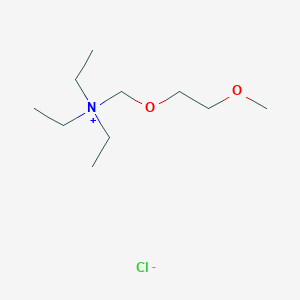

(2-Methoxyethoxymethyl)triethylammonium chloride

Description

BenchChem offers high-quality (2-Methoxyethoxymethyl)triethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyethoxymethyl)triethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethyl(2-methoxyethoxymethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO2.ClH/c1-5-11(6-2,7-3)10-13-9-8-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEVDEHHMZNQOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)COCCOC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553420 | |

| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60043-43-8 | |

| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2-Methoxyethoxymethyl)triethylammonium Chloride: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of the synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride, a quaternary ammonium salt with diverse applications in research and industry.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details a robust synthesis protocol, explores the underlying chemical principles, and emphasizes safety and product validation.

Introduction

(2-Methoxyethoxymethyl)triethylammonium chloride, also known as MEM-TEA chloride, belongs to the class of quaternary ammonium compounds.[4] Its unique molecular structure, featuring a methoxyethoxymethyl group, imparts specific solubility and reactivity characteristics, making it a valuable reagent in various chemical transformations.[5] This guide offers a comprehensive protocol for its preparation, moving beyond a simple recitation of steps to provide a rationale for the experimental design, ensuring both successful synthesis and a deeper understanding of the process.

Chemical Principles and Reaction Mechanism

The synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride is a classic example of a nucleophilic substitution reaction , specifically an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6] In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine, triethylamine, acts as a nucleophile. It attacks the electrophilic carbon atom of 2-methoxyethoxymethyl chloride (MEM-Cl), which is bonded to the electronegative chlorine atom.

The reaction proceeds in a single, concerted step where the formation of the new carbon-nitrogen bond and the breaking of the carbon-chlorine bond occur simultaneously.[6] The chloride ion is displaced as the leaving group, resulting in the formation of the positively charged quaternary ammonium cation and the chloride anion, which associate to form the final salt.

Several factors are crucial for the success of this SN2 reaction:

-

Substrate: 2-Methoxyethoxymethyl chloride is a primary alkyl halide, which is ideal for SN2 reactions as there is minimal steric hindrance around the reactive carbon center.[7]

-

Nucleophile: Triethylamine is a potent nucleophile, readily donating its electron pair to form a new covalent bond.

-

Solvent: The choice of an aprotic solvent is critical. Aprotic solvents, such as diethyl ether or dichloromethane, do not participate in hydrogen bonding and thus do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile more "naked" and reactive, accelerating the SN2 reaction.[5]

-

Leaving Group: The chloride ion is a reasonably good leaving group, facilitating the displacement by the incoming nucleophile.

The overall reaction can be depicted as follows:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methoxyethoxymethyl chloride (MEM-Cl) | ≥98% | e.g., Sigma-Aldrich, TCI | Highly reactive and moisture-sensitive. Handle under inert atmosphere.[8] |

| Triethylamine (TEA) | ≥99%, anhydrous | e.g., Sigma-Aldrich, Acros Organics | Should be freshly distilled from a suitable drying agent (e.g., CaH2) before use. |

| Diethyl ether | Anhydrous | e.g., Fisher Scientific, Merck | Must be free of peroxides. |

| Nitrogen or Argon gas | High purity | - | For maintaining an inert atmosphere. |

| Round-bottom flask | - | - | Flame-dried before use. |

| Magnetic stirrer and stir bar | - | - | - |

| Syringes and needles | - | - | For transfer of anhydrous reagents. |

| Filtration apparatus (e.g., Büchner funnel) | - | - | - |

| Vacuum oven | - | - | For drying the final product. |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride.

Step-by-Step Procedure

-

Preparation of the Reaction Setup:

-

A 250 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture.

-

The flask is then allowed to cool to room temperature under the inert atmosphere.

-

-

Charging of Reactants:

-

To the cooled flask, add 10.0 g (approximately 80.9 mmol) of 2-methoxyethoxymethyl chloride using a syringe, followed by 100 mL of anhydrous diethyl ether.

-

Cool the resulting solution to 0 °C in an ice bath.

-

-

Addition of Triethylamine:

-

Slowly add 11.3 mL (approximately 8.19 g, 80.9 mmol) of freshly distilled, anhydrous triethylamine to the stirred solution of MEM-Cl dropwise via a syringe over a period of 15-20 minutes.

-

Rationale: The dropwise addition at low temperature is crucial to control the exothermic nature of the quaternization reaction and to prevent the formation of side products.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture for 16-24 hours. A white precipitate of the quaternary ammonium salt will form during this time.

-

-

Isolation and Purification of the Product:

-

After the reaction is complete, collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of 20 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Rationale: Diethyl ether is a good solvent for the starting materials but a poor solvent for the ionic product, allowing for efficient separation.

-

Dry the purified product in a vacuum oven at 40-50 °C for 4-6 hours to remove any residual solvent.

-

-

Product Characterization:

-

The final product should be a white to off-white crystalline solid.

-

Determine the melting point of the product. The expected melting point is in the range of 62-66 °C.[5]

-

Obtain a ¹H NMR spectrum to confirm the structure of the synthesized compound.

-

Data Summary

| Parameter | Value |

| Reactants | |

| 2-Methoxyethoxymethyl chloride (MEM-Cl) | 10.0 g (80.9 mmol) |

| Triethylamine (TEA) | 11.3 mL (8.19 g, 80.9 mmol) |

| Solvent | |

| Anhydrous diethyl ether | 100 mL |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 16-24 hours |

| Product | |

| Appearance | White to off-white crystalline solid |

| Expected Melting Point | 62-66 °C[5] |

| Molecular Formula | C₁₀H₂₄ClNO₂[4] |

| Molecular Weight | 225.76 g/mol [4] |

Characterization: ¹H NMR Spectroscopy

The structure of the synthesized (2-Methoxyethoxymethyl)triethylammonium chloride can be unequivocally confirmed by ¹H NMR spectroscopy. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or CDCl₃) are as follows:

-

A triplet corresponding to the methyl protons of the triethyl groups.

-

A quartet corresponding to the methylene protons of the triethyl groups.

-

A singlet corresponding to the methyl protons of the methoxy group.

-

A multiplet corresponding to the methylene protons of the ethoxy group.

-

A singlet corresponding to the methylene protons linking the ether oxygen and the quaternary nitrogen.

A reference ¹H NMR spectrum can be found on ChemicalBook for comparison.[9]

Safety and Handling

Researcher Responsibility: It is imperative that any researcher undertaking this synthesis performs a thorough risk assessment and adheres to all institutional and governmental safety regulations.

-

2-Methoxyethoxymethyl chloride (MEM-Cl): This reagent is flammable, corrosive, and a suspected carcinogen.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

-

(2-Methoxyethoxymethyl)triethylammonium chloride: As with most quaternary ammonium compounds, the product may cause skin and eye irritation.[10] Avoid inhalation of dust and direct contact with the skin and eyes.

-

General Precautions: The reaction should be conducted under an inert atmosphere to prevent the reaction of MEM-Cl with atmospheric moisture, which can lead to the formation of hazardous byproducts.[5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | - Incomplete reaction- Impure or wet reagents/solvent | - Extend the reaction time.- Ensure all reagents and the solvent are anhydrous. Freshly distill triethylamine and use a new bottle of anhydrous diethyl ether. |

| Oily or sticky product | - Presence of impurities- Product is hygroscopic | - Ensure thorough washing with cold diethyl ether.- Dry the product completely under vacuum. Store in a desiccator. |

| Product discoloration | - Impurities in starting materials- Decomposition | - Use highly pure starting materials.- Avoid excessive heating during drying. |

Conclusion

The synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride via the quaternization of triethylamine with 2-methoxyethoxymethyl chloride is a straightforward and efficient process when conducted with careful attention to experimental detail. This guide provides a comprehensive framework for this synthesis, emphasizing the importance of anhydrous conditions, controlled reaction parameters, and thorough purification. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can reliably prepare this versatile quaternary ammonium salt for its various applications in the chemical and pharmaceutical sciences.

References

-

Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. [Link]

-

National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity. StatPearls. [Link]

-

Orgasynth. (2-Methoxyethoxymethyl)triethylammonium (chloride). [Link]

-

Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

University of California, Los Angeles. nucleophilic substitution and elimination of alkyl halides. [Link]

-

Wikipedia. 2-Methoxyethoxymethyl chloride. [Link]

-

University of Wisconsin-Madison. Alkyl Halides and Nucleophilic Substitution. [Link]

-

ResearchGate. 1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c)... [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (2-Methoxyethoxymethyl)triethylammonium (chloride) | Orgasynth [orgasynth.com]

- 3. (2-METHOXYETHOXYMETHYL)TRIETHYLAMMONIUM CHLORIDE | 60043-43-8 [amp.chemicalbook.com]

- 4. (2-Methoxyethoxymethyl)triethylammonium chloride [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 7. chem.uci.edu [chem.uci.edu]

- 8. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 9. (2-METHOXYETHOXYMETHYL)TRIETHYLAMMONIUM CHLORIDE(60043-43-8) 1H NMR spectrum [chemicalbook.com]

- 10. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physical and chemical properties of (2-Methoxyethoxymethyl)triethylammonium chloride

An In-Depth Technical Guide to (2-Methoxyethoxymethyl)triethylammonium chloride: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

(2-Methoxyethoxymethyl)triethylammonium chloride, commonly referred to as MEM-TEACl, is a quaternary ammonium salt with a unique molecular architecture that renders it highly versatile in various scientific domains. Its structure, which combines a hydrophilic methoxyethoxy moiety with a lipophilic triethylammonium group, underpins its utility in organic synthesis, materials science, and biochemistry.[1] This guide provides a comprehensive overview of the fundamental physical and chemical properties of MEM-TEACl, detailed protocols for its synthesis and characterization, and an exploration of its key applications. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this multifaceted compound.

Chemical Identity and Structure

(2-Methoxyethoxymethyl)triethylammonium chloride is identified by the CAS Number 60043-43-8.[2][3][4] It is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three ethyl groups and a methoxyethoxymethyl (MEM) group, with a chloride anion providing charge neutrality.

Caption: Chemical structure of (2-Methoxyethoxymethyl)triethylammonium chloride.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | N,N-Diethyl-N-((2-methoxyethoxy)methyl)ethanaminium chloride |

| Synonyms | Triethyl(2-methoxyethoxymethyl)ammonium Chloride, MEM-TEACl[2][5] |

| CAS Number | 60043-43-8[2] |

| Molecular Formula | C₁₀H₂₄ClNO₂[2][4] |

| Molecular Weight | 225.76 g/mol [2][4] |

| InChI Key | SOEVDEHHMZNQOW-UHFFFAOYSA-M[2] |

Physicochemical Properties

MEM-TEACl is typically supplied as a white to light yellow crystalline solid.[3][5] It is known to be hygroscopic, a critical consideration for its handling and storage.[3] Its solubility profile, with good solubility in water and various organic solvents, is a direct consequence of its combined hydrophilic and lipophilic structural features, making it an effective phase-transfer catalyst.[1][6]

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow powder or crystal | [3][5] |

| Melting Point | 62-66 °C | [5][7] |

| Solubility | Soluble in water; Soluble in organic solvents (e.g., THF, CH₂Cl₂) | [1][8] |

| Purity | Typically >98.0% | [2][3][5] |

| Stability | Hygroscopic; store in a cool, dark place |[3] |

Synthesis and Mechanistic Insights

The synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride is most commonly achieved through a nucleophilic substitution reaction, specifically the quaternization of an amine.[1] This process involves the reaction of triethylamine with 2-methoxyethoxymethyl chloride (MEM-Cl).

Mechanism: The lone pair of electrons on the nitrogen atom of triethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the chloromethyl group in MEM-Cl. This forms a new carbon-nitrogen bond and displaces the chloride ion, resulting in the formation of the quaternary ammonium salt.

Caption: General workflow for the synthesis of MEM-TEACl.

Experimental Protocol: Synthesis of MEM-TEACl

This protocol is a representative example derived from established chemical principles for quaternization reactions.[1]

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triethylamine (1.3 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent moisture, which can hydrolyze the MEM-Cl precursor.[1]

-

Reaction: Cool the solution to 0 °C using an ice bath. Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Maintaining a low temperature helps to control the exothermic nature of the quaternization reaction.[1]

-

Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 16 hours to ensure the reaction goes to completion.[1]

-

Isolation: The product, being a salt, will precipitate from the diethyl ether. Collect the white solid by vacuum filtration.

-

Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under a high vacuum to remove residual solvent. Store the final product in a tightly sealed container under an inert atmosphere, as it is hygroscopic.[1]

Key Applications

The unique properties of MEM-TEACl make it a valuable reagent in several areas of chemical and biological sciences.

Phase-Transfer Catalyst

In biphasic reactions involving an aqueous phase and an organic phase, reactants often have difficulty interacting. MEM-TEACl can function as a phase-transfer catalyst. Its quaternary ammonium head is hydrophilic and can pair with an anion from the aqueous phase. The organic tails (ethyl and MEM groups) then shuttle this anion into the organic phase, where it can react with the organic substrate. This is particularly useful in the pharmaceutical industry for synthesizing complex molecules.[6]

Caption: Role of MEM-TEACl as a phase-transfer catalyst.

Protecting Group Chemistry

The methoxyethoxymethyl (MEM) group is a well-known protecting group for alcohols in organic synthesis. While MEM-TEACl itself is the salt, its precursor, MEM-Cl, is the reagent used for this purpose. The MEM group is favored over simpler groups like methoxymethyl (MOM) due to its enhanced stability and specific conditions for removal.[1][9]

Biochemical and Materials Science Applications

MEM-TEACl is classified as a biochemical reagent that can be used in life science research.[8][10][11] Its surfactant properties make it useful in the formulation of personal care products like conditioners and shower gels, where it acts as an emulsifier.[6] Furthermore, research has indicated that it possesses antimicrobial properties, opening potential avenues for its use in biocidal formulations.[1]

Analytical Characterization

Confirming the identity and purity of synthesized MEM-TEACl is essential. A combination of spectroscopic techniques is typically employed.

Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried MEM-TEACl sample.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

Expected Spectroscopic Signatures: [1]

-

¹H NMR: Key signals would include a triplet and quartet pattern for the triethylammonium moiety (protons on CH₃ at ~1.2-1.5 ppm and N-CH₂ at ~3.0-3.3 ppm), and distinct signals for the methoxyethoxy group protons (~3.2-3.7 ppm).

-

¹³C NMR: Resonances corresponding to the unique carbon environments in the ethyl and methoxyethoxymethyl groups.

-

FT-IR: Characteristic peaks for C-O-C stretching (ether linkage) around 1100-1250 cm⁻¹ and vibrations associated with the quaternary ammonium group.[1]

-

Mass Spectrometry (ESI-MS): Detection of the cation [M-Cl]⁺ would confirm the molecular weight of the organic portion of the salt.[1]

Safety, Handling, and Storage

As a quaternary ammonium salt, (2-Methoxyethoxymethyl)triethylammonium chloride requires careful handling.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[1]

-

Irritation: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[12] In case of contact, rinse the affected area thoroughly with water.

Storage and Stability:

-

Hygroscopic Nature: The compound readily absorbs moisture from the air.[3]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[1]

It is also critical to consider the hazards of its precursor, 2-methoxyethoxymethyl chloride (MEM-Cl), which is a flammable liquid, a skin and eye irritant, and may cause respiratory irritation and cancer.[13][14] All synthesis steps involving this precursor must be performed with extreme caution.

Conclusion

(2-Methoxyethoxymethyl)triethylammonium chloride is a highly functional and versatile quaternary ammonium salt. Its distinct physicochemical properties, stemming from its hybrid structure, enable a broad range of applications from industrial processes like phase-transfer catalysis to its use as a biochemical reagent in life sciences. A thorough understanding of its synthesis, handling requirements, and analytical characteristics is paramount for its effective and safe utilization in a research and development setting.

References

-

Orgasynth. (2-Methoxyethoxymethyl)triethylammonium (chloride). [Link]

-

Wikipedia. 2-Methoxyethoxymethyl chloride. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2-Methoxyethoxymethyl)triethylammonium chloride [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. scbt.com [scbt.com]

- 5. (2-Methoxyethoxymethyl)triethylammonium Chloride | 60043-43-8 | TCI AMERICA [tcichemicals.com]

- 6. (2-Methoxyethoxymethyl)triethylammonium (chloride) | Orgasynth [orgasynth.com]

- 7. (2-Methoxyethoxymethyl)triethylammonium Chloride >98.0%(T) 5g - Prodotti da laboratorio a prezzi bassi su Laboratorio Discounter. Microscopi, prodotti chimici, consegna veloce in Italia. Ordina subito! [laboratoriumdiscounter.nl]

- 8. (2-METHOXYETHOXYMETHYL)TRIETHYLAMMONIUM CHLORIDE | 60043-43-8 [amp.chemicalbook.com]

- 9. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Methoxyethoxymethyl chloride technical grade MEM-chloride [sigmaaldrich.com]

Spectral data for (2-Methoxyethoxymethyl)triethylammonium chloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of (2-Methoxyethoxymethyl)triethylammonium chloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the spectral analysis of (2-Methoxyethoxymethyl)triethylammonium chloride (MEM-TEA Chloride), a quaternary ammonium salt utilized in various synthetic and biochemical applications.[1] As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental choices and spectral interpretation, ensuring a robust and validated understanding for researchers, scientists, and drug development professionals.

The structural integrity and purity of reagents like MEM-TEA Chloride are paramount for reproducible and reliable research outcomes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the identity and purity of this compound. This guide offers a detailed examination of the expected spectral data, the rationale behind signal assignments, and field-tested protocols for data acquisition.

The molecular formula of the compound is C₁₀H₂₄ClNO₂ with a molecular weight of 225.76 g/mol .[2][3] It is typically a white to light yellow crystalline solid that is hygroscopic and should be stored under an inert atmosphere.[4][5]

Molecular Structure and Spectroscopic Overview

Understanding the molecule's structure is the foundation for interpreting its spectral data. MEM-TEA Chloride consists of a central quaternary nitrogen atom bonded to three ethyl groups and a methoxyethoxymethyl (MEM) group. The positive charge on the nitrogen is balanced by a chloride counter-ion.

Caption: Structure of (2-Methoxyethoxymethyl)triethylammonium cation with numbering for NMR assignments.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, correlating each signal to this specific molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For MEM-TEA Chloride, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~1.2-1.5 | Triplet (t) | 9H | -N⁺-(CH₂-CH₃ )₃ (H²) | Protons on the terminal methyl groups of the ethyl chains. Split into a triplet by the adjacent CH₂ group. |

| ~3.0-3.3 | Quartet (q) | 6H | -N⁺-(CH₂ -CH₃)₃ (H¹) | Protons on the methylene groups directly attached to the positively charged nitrogen. Deshielded due to the inductive effect of N⁺ and split into a quartet by the adjacent CH₃ group.[6] |

| ~3.2-3.4 | Singlet (s) | 3H | -O-¹²CH₃ | Protons of the terminal methoxy group. Appears as a sharp singlet as there are no adjacent protons. |

| ~3.5-3.7 | Multiplet (m) | 4H | -O⁸-CH₂⁹-CH₂¹⁰-O¹¹- | Methylene protons within the ethoxy portion of the MEM group.[6] Their signals may overlap. |

| ~3.5-3.7 | Singlet (s) | 2H | -N⁺-CH₂⁷ -O⁸- | Methylene protons situated between the quaternary nitrogen and the ether oxygen. Deshielded by both heteroatoms.[6] |

Note: Exact chemical shifts can vary depending on the solvent used (e.g., D₂O, CDCl₃, DMSO-d₆) and sample concentration.[7]

Interpretation Insights: The key to the ¹H NMR spectrum is the clear distinction between the triethylammonium moiety and the MEM group. The upfield triplet and corresponding quartet are characteristic of an ethyl group attached to a heteroatom. The signals between 3.2 and 3.7 ppm correspond to the various methylene and methoxy protons of the MEM protecting group.[6] The positive charge on the nitrogen atom causes significant deshielding (a downfield shift) of the adjacent methylene protons (H¹ and H⁷).

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of (2-Methoxyethoxymethyl)triethylammonium chloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in a standard 5 mm NMR tube. The compound is hygroscopic, so handling in a dry environment is recommended.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Spectrometer Tuning: Tune and match the probe for the ¹H frequency. Shim the magnetic field to achieve optimal homogeneity, typically referencing the deuterium lock signal of the solvent.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O or CHCl₃ at 7.26 ppm in CDCl₃).[7]

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~7-9 | C² (-N⁺-(CH₂-CH₃ )₃) | The terminal methyl carbons of the ethyl groups, located in the most upfield region. |

| ~52-55 | C¹ (-N⁺-(CH₂ -CH₃)₃) | The methylene carbons directly attached to the nitrogen. Significantly deshielded by the adjacent N⁺. |

| ~58-60 | C¹² (-O-¹²CH₃ ) | The carbon of the terminal methoxy group. |

| ~65-75 | C⁹ , C¹⁰ (-O⁸-C⁹ H₂-C¹⁰ H₂-O¹¹-) | Carbons within the ethoxy portion of the MEM group. Their exact shifts are influenced by the adjacent oxygen atoms. |

| ~80-90 | C⁷ (-N⁺-C⁷ H₂-O⁸-) | The methylene carbon flanked by the quaternary nitrogen and an ether oxygen, making it highly deshielded. |

Note: Chemical shifts are approximate and solvent-dependent.[8]

Interpretation Insights: The ¹³C NMR spectrum confirms the presence of all 5 distinct carbon environments in the molecule (2 for the ethyl groups and 3 for the MEM group). The downfield shifts of carbons C¹, C⁷, C⁹, C¹⁰, and C¹² are all attributable to the inductive effect of the neighboring electronegative nitrogen and oxygen atoms. The carbon directly attached to the positively charged nitrogen (C¹) is significantly shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2850-3000 | Medium-Strong | C-H Stretching | Aliphatic C-H bond stretching from the ethyl and MEM groups. |

| ~2400-2600 | Weak-Medium | Quaternary Ammonium Overtone/Combination Bands | These bands are sometimes observed for quaternary ammonium salts.[6] |

| 1100-1250 | Strong | C-O-C Stretching | Asymmetric stretching of the ether linkages (C-O-C) in the MEM group. This is often the most prominent feature in the spectrum.[6] |

| ~1050-1150 | Strong | C-N Stretching | Stretching vibration of the C-N bonds in the triethylammonium moiety. |

Interpretation Insights: The IR spectrum of MEM-TEA Chloride is expected to be dominated by strong C-H stretching bands around 2900 cm⁻¹ and a very strong, broad absorption in the fingerprint region between 1100-1250 cm⁻¹, which is characteristic of C-O ether linkages.[6][9] The presence of these bands, coupled with the absence of other major functional group signals (like O-H or C=O), provides strong evidence for the proposed structure.

Protocol: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid (2-Methoxyethoxymethyl)triethylammonium chloride powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after use.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For ionic compounds like MEM-TEA Chloride, electrospray ionization (ESI) is the method of choice as it is a soft ionization technique that can directly analyze ions from a solution.

Expected ESI-MS Data:

-

Mode: Positive Ion Mode

-

Parent Ion: The primary ion observed will be the quaternary ammonium cation [M-Cl]⁺.

-

Expected m/z: C₁₀H₂₄NO₂⁺

-

Calculation: (10 * 12.011) + (24 * 1.008) + (1 * 14.007) + (2 * 15.999) = 190.32

-

Observed m/z: ~190.3

-

Caption: A generalized workflow for ESI-Mass Spectrometry analysis.

Interpretation Insights: The ESI-MS experiment is a crucial confirmation of the compound's molecular weight.[6] The technique transfers the pre-existing (2-Methoxyethoxymethyl)triethylammonium cation from solution into the gas phase, where its mass-to-charge ratio is measured. The detection of a strong signal at m/z ≈ 190.3 is definitive proof of the cation's elemental composition. Fragmentation is typically minimal with ESI but may occur under harsher conditions, potentially leading to the loss of ethyl groups or cleavage of the MEM side chain.

Protocol: ESI-MS Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a water/methanol mixture.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas (N₂): Adjust for a stable spray.

-

Drying Gas (N₂): Set to an appropriate temperature (e.g., 200-350 °C) and flow rate to desolvate the ions.

-

-

Mass Analyzer Parameters:

-

Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-500).

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable, averaged spectrum.

-

Data Analysis: Identify the peak corresponding to the [M-Cl]⁺ cation at m/z ~190.3.

Conclusion and Validation

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation and purity assessment of (2-Methoxyethoxymethyl)triethylammonium chloride. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, particularly the characteristic ether linkages. Finally, ESI-MS provides an exact mass of the cation, confirming the molecular formula. By employing these techniques in concert and understanding the principles behind the resulting data, researchers can proceed with confidence in the chemical identity and quality of their materials.

References

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

National Institute of Standards and Technology. Ethanol, 2-methoxy-. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. (2-Methoxyethoxymethyl)triethylammonium Chloride | 60043-43-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. (2-METHOXYETHOXYMETHYL)TRIETHYLAMMONIUM CHLORIDE(60043-43-8) 13C NMR [m.chemicalbook.com]

- 9. (2-METHOXYETHOXYMETHYL)TRIETHYLAMMONIUM CHLORIDE(60043-43-8) IR Spectrum [chemicalbook.com]

Solubility of (2-Methoxyethoxymethyl)triethylammonium chloride in organic solvents

An In-Depth Technical Guide to the Solubility of (2-Methoxyethoxymethyl)triethylammonium Chloride in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of (2-Methoxyethoxymethyl)triethylammonium chloride, a quaternary ammonium salt with significant potential in various research and development applications, including as a phase-transfer catalyst and in synthetic chemistry. Understanding its solubility profile in organic solvents is critical for its effective application, process optimization, and formulation development. This document outlines the theoretical principles governing its solubility, presents a systematic approach to solubility determination, and provides detailed experimental protocols for practical implementation in a laboratory setting.

Introduction to (2-Methoxyethoxymethyl)triethylammonium Chloride

(2-Methoxyethoxymethyl)triethylammonium chloride, hereafter referred to as MEM-TEA Chloride, is a quaternary ammonium salt. Its structure, featuring a positively charged nitrogen atom bonded to three ethyl groups and a 2-methoxyethoxymethyl group, along with a chloride counter-ion, imparts a unique combination of ionic and organic characteristics. This duality governs its interaction with various solvents. The presence of the ether linkages in the methoxyethoxymethyl group can also influence its solubility through potential hydrogen bonding with protic solvents. A fundamental understanding of its solubility is paramount for chemists and researchers aiming to utilize this compound in homogeneous reaction systems, for purification processes, or in the development of novel formulations.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a foundational concept. For MEM-TEA Chloride, its ionic nature suggests a preference for polar solvents that can effectively solvate the cation and anion.

-

Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) are expected to be effective at dissolving MEM-TEA Chloride. Their ability to form hydrogen bonds can stabilize the chloride anion, while their high polarity can solvate the quaternary ammonium cation.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile possess large dipole moments and are capable of solvating the cation. However, their ability to solvate the anion is less pronounced compared to protic solvents.

-

Nonpolar Solvents: Nonpolar solvents like hexane and toluene are generally poor solvents for ionic compounds due to their inability to overcome the lattice energy of the salt.

A summary of relevant solvent properties is presented in Table 1 to aid in the prediction of solubility.

Table 1: Properties of Common Organic Solvents

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Type |

| Water | 80.1 | 10.2 | Polar Protic |

| Methanol | 32.7 | 5.1 | Polar Protic |

| Ethanol | 24.5 | 4.3 | Polar Protic |

| Acetonitrile | 37.5 | 5.8 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Polar Aprotic |

| Dichloromethane | 9.1 | 3.1 | Polar Aprotic |

| Tetrahydrofuran (THF) | 7.6 | 4.0 | Polar Aprotic |

| Toluene | 2.4 | 2.4 | Nonpolar |

| Hexane | 1.9 | 0.1 | Nonpolar |

Experimental Determination of Solubility

Given the lack of readily available public data on the solubility of MEM-TEA Chloride, an empirical approach is necessary. The following section details a robust, step-by-step protocol for determining the solubility of this compound in a range of organic solvents. This method is designed to be self-validating and provides a clear workflow for obtaining reliable and reproducible data.

Materials and Equipment

-

(2-Methoxyethoxymethyl)triethylammonium chloride (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical technique for quantification.

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below. This process ensures that a saturated solution is achieved and that the concentration of the dissolved solute is accurately measured.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

-

Preparation of the Slurry:

-

To a series of glass vials, add a precisely weighed amount of MEM-TEA Chloride (e.g., 100 mg).

-

Add a known volume of the desired organic solvent (e.g., 2 mL) to each vial. The amount of solid should be in excess to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

For viscous solvents or fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Prepare a series of dilutions of the filtered sample with a suitable mobile phase or solvent for the chosen analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as HPLC. An ELSD is often suitable for quaternary ammonium salts as they may lack a strong UV chromophore.

-

Construct a calibration curve using standards of known concentrations of MEM-TEA Chloride.

-

From the calibration curve, determine the concentration of MEM-TEA Chloride in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original, undiluted supernatant, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/L, or molarity.

-

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol should be tabulated for easy comparison across different solvents. This data is invaluable for:

-

Reaction Solvent Selection: Choosing a solvent where MEM-TEA Chloride is sufficiently soluble to act as an effective catalyst or reagent.

-

Purification and Recrystallization: Identifying suitable solvent/anti-solvent systems for the purification of the compound.

-

Formulation Development: Designing liquid formulations with the desired concentration and stability.

The relationship between the observed solubility and the solvent properties (as listed in Table 1) should be analyzed to develop a deeper understanding of the solute-solvent interactions.

Conclusion

While specific solubility data for (2-Methoxyethoxymethyl)triethylammonium chloride is not widely published, a systematic and scientifically sound approach can be employed to determine its solubility profile. By combining theoretical principles with a robust experimental protocol, researchers can generate the necessary data to effectively utilize this compound in their work. The methodologies outlined in this guide provide a clear pathway for obtaining reliable and reproducible solubility data, thereby enabling the informed application of MEM-TEA Chloride in a variety of scientific and industrial settings.

References

There are no direct references for the solubility of this specific compound based on the initial search. The references would be to general principles of solubility and standard analytical methods.

An In-depth Technical Guide to (2-Methoxyethoxymethyl)triethylammonium chloride as a Biochemical Reagent

Abstract

This technical guide provides a comprehensive overview of (2-Methoxyethoxymethyl)triethylammonium chloride, a quaternary ammonium salt primarily utilized in complex organic synthesis as a precursor to the (2-Methoxyethoxymethyl) or "MEM" protecting group. While cataloged broadly as a "biochemical reagent," its principal role is not in direct biological assays but as a critical tool in the multi-step synthesis of biologically active molecules, including pharmaceuticals and natural products. This document, intended for researchers, scientists, and drug development professionals, will delve into the chemical properties, synthesis, mechanism of action, and practical applications of this reagent, with a focus on field-proven insights and experimental causality.

Introduction: Defining the Role of (2-Methoxyethoxymethyl)triethylammonium chloride

(2-Methoxyethoxymethyl)triethylammonium chloride, with the CAS number 60043-43-8, is a white to light-yellow crystalline solid.[1] While its classification as a quaternary ammonium salt might suggest applications as a surfactant or antimicrobial agent, its primary and most valuable function in the context of biochemical research and drug development is as a stable, crystalline source for the introduction of the MEM protecting group for alcohols.[2][3][4]

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex drug candidates, the judicious use of protecting groups is paramount.[5] Protecting groups act as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.[3] The MEM group, an acetal, is renowned for its stability across a wide range of reaction conditions, including exposure to strong bases, organometallics, and various oxidizing and reducing agents.[6][7] This stability, coupled with its selective removal under specific acidic conditions, makes it an invaluable tool for orthogonal synthesis strategies.[8]

This guide will elucidate the practical aspects of using (2-Methoxyethoxymethyl)triethylammonium chloride, from its synthesis and handling to its application in the protection of hydroxyl groups in complex molecular architectures.

Physicochemical Properties and Synthesis

A thorough understanding of the reagent's properties is essential for its effective and safe use in the laboratory.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 60043-43-8 | [4][9][10] |

| Molecular Formula | C₁₀H₂₄ClNO₂ | [4][9][10] |

| Molecular Weight | 225.76 g/mol | [10][11] |

| Appearance | White to light yellow crystalline solid/powder | [1][3] |

| Melting Point | 62-66 °C | [1][3] |

| Purity | Typically >98% | [3][4][9][10] |

| Synonyms | Triethyl(2-methoxyethoxymethyl)ammonium Chloride, N,N-Diethyl-N-((2-methoxyethoxy)methyl)ethanaminium chloride | [2][3][4][9] |

| Key Characteristics | Hygroscopic | [1][10] |

Synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride

The synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride is a straightforward nucleophilic substitution reaction, specifically a Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt.[12]

The key precursor, 2-Methoxyethoxymethyl chloride (MEM-Cl), can be synthesized from methoxyethanol and s-trioxane by bubbling dry HCl gas through the mixture, followed by purification via vacuum distillation.[1]

The synthesis of the title compound proceeds via the quaternization of triethylamine with MEM-Cl.[1]

Caption: Synthesis of (2-Methoxyethoxymethyl)triethylammonium chloride.

A detailed laboratory-scale synthesis protocol is provided below.

Materials:

-

2-Methoxyethoxymethyl chloride (MEM-Cl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or other inert aprotic solvent

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of nitrogen or argon, dissolve purified 2-Methoxyethoxymethyl chloride (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of Triethylamine: To the stirred solution, add a slight excess of triethylamine (approximately 1.3 equivalents) dropwise at room temperature (20-25 °C).[1] The use of excess triethylamine ensures the complete conversion of the potentially hazardous MEM-Cl.[1]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours to ensure complete quaternization.[1] A white precipitate of (2-Methoxyethoxymethyl)triethylammonium chloride will form.

-

Isolation: Isolate the solid product by filtration. Wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials.

-

Purification and Drying: The product can be further purified by recrystallization. Dry the purified solid under vacuum to remove residual solvents.[1]

-

Storage: Due to its hygroscopic nature, store the final product in an airtight container under an inert atmosphere in a cool, dark, and dry place.[1]

Mechanism of Action: The MEM Protecting Group

The utility of (2-Methoxyethoxymethyl)triethylammonium chloride lies in its ability to act as a stable and convenient source for the MEM protecting group. In practice, the protection of an alcohol is often achieved by using MEM-Cl in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine.[13] The reaction proceeds through the formation of a highly electrophilic oxonium ion from MEM-Cl, which is then trapped by the alcohol.

Protection of Alcohols

The general mechanism for the protection of an alcohol using the MEM group is as follows:

Caption: General workflow for the protection of an alcohol as a MEM ether.

Stability and Orthogonality

The MEM group is stable under a wide variety of conditions, which is a critical feature for a protecting group in multi-step synthesis.[6][7]

| Reagent Class | Stability of MEM Group |

| Strong Bases (e.g., n-BuLi, LDA) | Stable[7] |

| Grignard Reagents (e.g., RMgBr) | Stable[7] |

| Nucleophiles (e.g., RLi, enolates) | Stable[7] |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable[7] |

| Oxidizing Agents (e.g., PCC, Swern) | Stable[7] |

| Mildly Acidic Conditions | Stable[7] |

| Strong Protic and Lewis Acids | Labile[7] |

This stability profile allows for the selective removal of other protecting groups in the presence of a MEM ether, a strategy known as orthogonal protection. For instance, silyl ethers (e.g., TBS) can be cleaved with fluoride sources, and benzyl ethers can be removed by hydrogenolysis, leaving the MEM group intact.

Deprotection of MEM Ethers

The removal of the MEM group is typically achieved under acidic conditions.[13]

-

Brønsted Acids: Stronger acidic conditions are generally required compared to other acetal protecting groups like THP or MOM, allowing for selective deprotection.[6] Reagents such as trifluoroacetic acid (TFA) in dichloromethane or aqueous formic acid can be used.[6]

-

Lewis Acids: A key advantage of the MEM group is its facile cleavage with Lewis acids such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), or cerium(III) chloride.[6][14] This provides a mild and highly selective method for deprotection.

The mechanism of Lewis acid-catalyzed deprotection involves coordination of the Lewis acid to the ether oxygen of the methoxyethyl side chain, facilitating cleavage.

Caption: Pathway for the deprotection of a MEM-protected alcohol.

Application in the Synthesis of Biologically Active Molecules: A Case Study

The true value of (2-Methoxyethoxymethyl)triethylammonium chloride as a biochemical reagent is demonstrated through its application in the total synthesis of complex, biologically active molecules. A notable example is its use in the synthesis of a derivative of Aetheramide A, a potent anti-HIV agent.[15]

In a multi-step synthesis of a segment of the Aetheramide A molecule, a secondary alcohol was protected as a MEM ether.[15] This protection was necessary to shield the hydroxyl group from subsequent reaction conditions, including reduction and oxidation steps. The MEM group was introduced using MEM-Cl and DIPEA, affording the protected intermediate in 85% yield.[15] This step highlights the efficiency and practicality of MEM protection in a complex synthetic route.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling (2-Methoxyethoxymethyl)triethylammonium chloride and its precursor, MEM-Cl.

-

MEM-Cl: The precursor, 2-Methoxyethoxymethyl chloride, is a flammable liquid and is harmful if swallowed or inhaled.[14] It is also a skin and eye irritant and is classified as a potential carcinogen, similar to the related compound chloromethyl methyl ether.[13][16] All handling of MEM-Cl should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

Due to its hygroscopic nature, the reagent should be stored in a tightly sealed container in a desiccator or under an inert atmosphere to maintain its integrity.[1][10]

Conclusion and Future Perspectives

(2-Methoxyethoxymethyl)triethylammonium chloride is a valuable and highly specialized reagent in the arsenal of the synthetic chemist. Its primary role as a stable precursor for the robust MEM protecting group makes it a critical component in the synthesis of complex, biologically active molecules. For professionals in drug development, understanding the strategic application of such protecting group chemistry is fundamental to designing efficient and scalable synthetic routes for new therapeutic agents. The stability of the MEM group to a wide range of reagents, combined with its selective removal under specific acidic conditions, ensures its continued relevance in the pursuit of novel pharmaceuticals and natural product synthesis.

References

-

Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

MEM Protecting Group: MEM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry-4. (n.d.). Kolkata. Retrieved January 17, 2026, from [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved January 17, 2026, from [Link]

-

Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues — Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Cyclic Poly(α-amino acid) Quaternary Ammonium Salt with Potent Antibacterial Activity and Low Toxicity. (2025). ACS Publications. Retrieved January 17, 2026, from [Link]

-

13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Protection Reactions of Alcohols. (n.d.). MedLife Mastery. Retrieved January 17, 2026, from [Link]

-

2-Methoxyethoxymethyl chloride. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Methoxymethyl ether. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

(2-Methoxyethoxymethyl)triethylammonium (chloride). (n.d.). Orgasynth. Retrieved January 17, 2026, from [Link]

-

MEM Protecting Group Addition. (2021). YouTube. Retrieved January 17, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues — Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. (2-Methoxyethoxymethyl)triethylammonium chloride [cymitquimica.com]

- 5. medlifemastery.com [medlifemastery.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (2-Methoxyethoxymethyl)triethylammonium (chloride) | Orgasynth [orgasynth.com]

- 12. MOM Ethers [organic-chemistry.org]

- 13. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

The Ether Linkage: A Linchpin in the Reactivity of (2-Methoxyethoxymethyl)triethylammonium Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethoxymethyl)triethylammonium chloride (MEM-TEA-Cl) is a quaternary ammonium salt with significant applications in organic synthesis, primarily as a protecting group for alcohols. Its reactivity, however, is not merely a function of the quaternary ammonium head group. The strategically positioned ether linkage within the (2-methoxyethoxymethyl) moiety plays a profound and often determinative role in its chemical behavior. This technical guide elucidates the multifaceted influence of this ether linkage, delving into the mechanistic underpinnings of its reactivity. We will explore the concept of neighboring group participation (NGP), the formation of cyclic oxonium ion intermediates, and the consequent enhancement of reaction rates and stereochemical control. This guide will further present a series of robust experimental protocols for the comprehensive investigation of these phenomena, alongside a framework for computational modeling to theoretically validate the proposed mechanisms.

Introduction: Beyond a Simple Quaternary Ammonium Salt

Quaternary ammonium salts are a well-established class of compounds with diverse applications, from phase-transfer catalysts to antimicrobial agents.[1] Their reactivity is typically characterized by the stability of the tetraalkylammonium cation, which generally renders them unreactive towards nucleophilic attack.[2] However, (2-Methoxyethoxymethyl)triethylammonium chloride, often referred to as MEM-Cl in the context of its use as a protecting group reagent, presents a notable exception. Its structure, featuring an ether linkage beta to the quaternary ammonium nitrogen, introduces a dynamic element that dramatically alters its reactivity profile.

This guide will dissect the critical role of the ether linkage in MEM-TEA-Cl, providing a comprehensive understanding for researchers leveraging this reagent in complex synthetic pathways. We will move beyond a superficial description of its applications and delve into the fundamental chemical principles that govern its enhanced reactivity.

The Core Principle: Neighboring Group Participation (NGP) of the Ether Oxygen

The heightened reactivity of MEM-TEA-Cl can be rationalized by the concept of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[3] NGP is the intramolecular interaction of a functional group with a reaction center, which can lead to a significant increase in reaction rate and often results in retention of stereochemistry.[4] In the case of MEM-TEA-Cl, the lone pair of electrons on the ether oxygen atom acts as an internal nucleophile.

During a nucleophilic substitution reaction, the ether oxygen can attack the carbon atom to which the triethylammonium group is attached, displacing it and forming a transient cyclic oxonium ion intermediate. This intramolecular process is kinetically favored over an intermolecular attack by an external nucleophile due to the high effective local concentration of the internal nucleophile.[4]

The following diagram illustrates the proposed mechanistic pathway involving NGP.

Caption: Proposed mechanism for the reaction of MEM-TEA-Cl via NGP.

This intramolecular participation of the ether oxygen significantly lowers the activation energy of the reaction compared to a simple SN2 displacement on a standard tetraalkylammonium salt.

The Cyclic Oxonium Ion: A Key Reactive Intermediate

The formation of a five-membered cyclic oxonium ion is the cornerstone of the enhanced reactivity of MEM-TEA-Cl. Spectroscopic evidence for the existence of oxonium ions in ethereal solutions of strong acids supports the plausibility of such intermediates.[5] These cyclic intermediates are highly electrophilic and readily attacked by external nucleophiles, leading to the final product.

The attack of the nucleophile on the cyclic oxonium ion can occur at two positions, which in a symmetric intermediate would lead to the same product. This two-step process, involving two successive SN2-like reactions (intramolecular and intermolecular), results in an overall retention of configuration at the reaction center, a hallmark of NGP.[6]

Experimental Validation: A Framework for Investigation

To empirically validate the role of the ether linkage in MEM-TEA-Cl reactivity, a series of experiments can be designed. These protocols are intended to be self-validating systems, providing a clear and comprehensive picture of the underlying chemical dynamics.

Comparative Kinetic Analysis

A powerful method to quantify the effect of the ether linkage is to compare the reaction kinetics of MEM-TEA-Cl with a structurally similar analog that lacks the ether functionality, such as ethyltriethylammonium chloride .

Objective: To determine the relative rates of reaction of MEM-TEA-Cl and ethyltriethylammonium chloride with a model nucleophile.

Hypothetical Data Summary:

| Compound | Relative Rate Constant (k_rel) |

| (2-Methoxyethoxymethyl)triethylammonium chloride | 1 (by definition) |

| Ethyltriethylammonium chloride | Expected to be significantly < 1 |

Experimental Protocol: Competitive Reaction Kinetics Monitored by HPLC

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the simultaneous consumption of both quaternary ammonium salts in a competitive reaction with a nucleophile.[4][7][8]

-

Synthesis of Ethyltriethylammonium Chloride:

-

Ethyltriethylammonium chloride can be synthesized by the reaction of triethylamine with ethyl chloride in a suitable solvent like acetonitrile. The reaction can be carried out in a sealed tube or a high-pressure reactor to accommodate the volatility of ethyl chloride.[9] Purification can be achieved by recrystallization.

-

-

Competitive Reaction Setup:

-

Prepare equimolar solutions of MEM-TEA-Cl and ethyltriethylammonium chloride in a suitable aprotic solvent (e.g., acetonitrile).

-

Prepare a solution of a nucleophile (e.g., sodium thiophenoxide) in the same solvent.

-

Initiate the reaction by mixing the quaternary ammonium salt solution with the nucleophile solution at a constant temperature.

-

-

HPLC Analysis:

-

At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a solvent in which the reactants are soluble but the reaction is slow).

-

Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase that allows for the separation of MEM-TEA-Cl, ethyltriethylammonium chloride, and the reaction products.

-

Monitor the disappearance of the starting materials over time by integrating the corresponding peak areas.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of each quaternary ammonium salt versus time.

-

The slope of each line will be proportional to the rate constant of the reaction for that compound.

-

The ratio of the slopes will give the relative rate constant (k_rel).

-

Caption: Workflow for comparative kinetic analysis using HPLC.

Detection of the Oxonium Ion Intermediate

Directly observing the fleeting oxonium ion intermediate is challenging but can be attempted using advanced spectroscopic techniques.

Experimental Protocol: Intermediate Detection by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution.[6][10][11]

-

Reaction Setup:

-

Prepare a solution of MEM-TEA-Cl in a solvent suitable for ESI-MS analysis (e.g., acetonitrile/water).

-

Initiate a slow reaction by using a weak nucleophile or by conducting the reaction at a low temperature.

-

-

ESI-MS Analysis:

-

Directly infuse the reacting solution into the ESI-MS instrument.

-

Scan for the mass-to-charge ratio (m/z) corresponding to the predicted cyclic oxonium ion. The expected m/z would be that of the (2-methoxyethoxymethyl) cation fragment.

-

-

Tandem MS (MS/MS) Analysis:

-

If a signal corresponding to the oxonium ion is detected, perform MS/MS analysis on that ion.

-

Fragmentation of the oxonium ion should yield predictable daughter ions, providing further structural confirmation.

-

Caption: Workflow for the detection of the oxonium ion intermediate by ESI-MS.

Computational Modeling: A Theoretical Framework

Density Functional Theory (DFT) calculations can provide invaluable theoretical support for the proposed mechanism by modeling the reaction pathway and the structures of transition states and intermediates.[10]

Computational Protocol: DFT Modeling of the Reaction Pathway

-

Model Systems:

-

Build computational models of MEM-TEA-Cl and ethyltriethylammonium chloride.

-

Model a simple nucleophile, such as a hydroxide ion or a methoxide ion.

-

-

Transition State Search:

-

For both systems, perform a transition state search for the SN2 reaction with the chosen nucleophile.

-

For MEM-TEA-Cl, additionally model the intramolecular cyclization to form the oxonium ion and the subsequent nucleophilic attack on this intermediate.

-

-

Energy Profile Calculation:

-

Calculate the energies of the reactants, transition states, intermediates, and products to construct a potential energy surface for each reaction pathway.

-

The calculated activation energies will provide a theoretical prediction of the relative reaction rates.

-

-

Structural Analysis:

-

Analyze the geometries of the calculated transition states and intermediates to gain insights into the bonding and stereoelectronic effects that govern the reaction.

-

Conclusion: A Paradigm of Intramolecular Catalysis

The ether linkage in (2-Methoxyethoxymethyl)triethylammonium chloride is not a passive spectator in its chemical reactions. Through the powerful mechanism of neighboring group participation, it actively facilitates nucleophilic substitution by forming a highly reactive cyclic oxonium ion intermediate. This intramolecular catalysis leads to a significant rate enhancement and stereochemical control, properties that are crucial for its application in organic synthesis. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation and validation of this fascinating aspect of its reactivity. A thorough understanding of the role of the ether linkage empowers researchers to more effectively harness the unique chemical properties of this versatile reagent in the development of novel synthetic methodologies and complex molecular architectures.

References

-

Pizzuti, L., et al. (2010). Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines. Journal of Pharmaceutical Sciences, 71(7), 729-35. [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Wagen, C., & Jacobsen, E. (2022). Evidence for Oxonium Ions in Ethereal "Hydrogen Chloride". ChemRxiv. [Link]

-

Solà, M., & Bickelhaupt, F. M. (2004). Solvent Effects on the SN2 Reaction: Application of the Density Functional Theory-Based Effective Fragment Potential Method. The Journal of Physical Chemistry A, 108(49), 10935-10943. [Link]

-

White, M. E. H., et al. (2024). Oxonium ion scanning mass spectrometry for large-scale plasma glycoproteomics. Nature Biomedical Engineering, 8(3), 233-247. [Link]

-

Gette, R., et al. (2020). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

- IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson.

-

Gjineci, N., et al. (2020). Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide: E2 and SN2. ResearchGate. [Link]

-

Neelakantan, S. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

-

Schlegel, H. B. (1982). Theoretical Studies of SN2 Transition States. 1. Geometries. Journal of the American Chemical Society, 104(15), 4181-4184. [Link]

-

Sabitha, G., et al. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149-1151. [Link]

-

Kitching, M. O., et al. (2011). Synthesis and Reactivity of 2-Polyfluoroalkyl Thiopyrylium Salts. ResearchGate. [Link]

-

Paquette, L. A., & Tae, J. (1996). Stereocontrolled Preparation of Spirocyclic Ethers by Intramolecular Trapping of Oxonium Ions With Allylsilanes. The Journal of Organic Chemistry, 61(22), 7860-7866. [Link]

- Efficient preparation method of high-purity tetraethyl ammonium chloride. (2014).

-

Sloan, D. L. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. In Advances in Chromatography. CRC Press. [Link]

-

Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol. [Link]

-

Aharonovich, S., et al. (2020). Synthesis and characterization of tetraphenylammonium salts. Scientific Reports, 10(1), 1-9. [Link]

-

Wagen, C., & Jacobsen, E. N. (2022). Evidence for Oxonium Ions in Ethereal “Hydrogen Chloride”. ChemRxiv. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Kleijwegt, R. J. T., et al. (2021). Degradation kinetics studies of quaternary ammonium salts (QAS) and amine oxides (AO) using thermogravimetric analysis. Research portal Eindhoven University of Technology. [Link]

-

Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. [Link]

-

Wikipedia. (2023). Neighboring group participation. [Link]

-

Wikipedia. (2023). Tetraethylammonium chloride. [Link]

-

Wikipedia. (2023). Quaternary ammonium cation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (2-Methoxyethoxymethyl)triethylammonium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful and established methodology in organic synthesis, enabling reactions between reactants in immiscible phases.[1] This technique obviates the need for expensive, anhydrous, or polar aprotic solvents, often leading to increased reaction rates, higher yields, and simplified work-up procedures.[2] The most common phase transfer catalysts are quaternary ammonium salts, which facilitate the transfer of an anionic reactant from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs.[3]

While standard quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are widely used, there is a continuous drive to develop catalysts with enhanced efficiency and selectivity. (2-Methoxyethoxymethyl)triethylammonium chloride emerges as a promising candidate in this pursuit. Its unique structure, incorporating an ether linkage, is believed to offer distinct advantages in modulating reactivity and solubility, potentially leading to improved performance in a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of the application of (2-Methoxyethoxymethyl)triethylammonium chloride as a phase transfer catalyst, complete with detailed protocols and an exploration of its mechanistic nuances.

Structural Features and Mechanistic Considerations

(2-Methoxyethoxymethyl)triethylammonium chloride, with the CAS Number 60043-43-8, is a quaternary ammonium salt characterized by a methoxyethoxymethyl group attached to the nitrogen atom.[4][5] This ether functionality is the key structural feature that distinguishes it from simple tetraalkylammonium salts.

Properties of (2-Methoxyethoxymethyl)triethylammonium Chloride:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄ClNO₂ | [5] |

| Molecular Weight | 225.76 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 62-66 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | |

| Hygroscopicity | Hygroscopic |

The presence of the ether linkage in the cation is hypothesized to enhance its catalytic activity through several mechanisms:

-